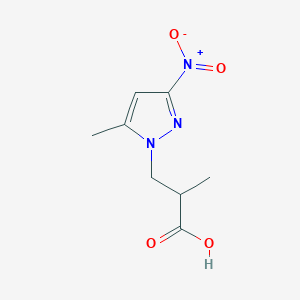![molecular formula C16H16N2O2S B2924698 5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole CAS No. 401595-06-0](/img/structure/B2924698.png)
5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound . It is a derivative of 5-methoxy-2-mercapto benzimidazole . The empirical formula is C8H8N2OS, and the molecular weight is 180.23 .
Synthesis Analysis
The synthesis of 5-methoxy-2-mercapto benzimidazole derivatives involves N and S-alkylation of the parent nucleus, and also the Mannich reaction . The reactions were achieved through N, and S-alkylation of the parent nucleus, and also Mannich reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-methoxy-2-mercapto benzimidazole derivatives include N and S-alkylation of the parent nucleus, and also the Mannich reaction .Physical And Chemical Properties Analysis
5-methoxy-2-mercapto benzimidazole is a powder with a melting point of 261-263 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis of Sulfonamide Derivatives
This compound is utilized in the synthesis of sulfonamide derivatives, which have a wide range of biological activities. The p-methoxybenzyl (PMB) protection/deprotection strategy is a key step in the synthesis process, allowing for the creation of various sulfonamide compounds with potential applications in medicinal chemistry .
Development of Antiglycation Agents
The related 2-methoxyphenyl derivative is a precursor in the synthesis of oxadiazole derivatives, which have been evaluated for their antiglycation potential. These compounds are important in the search for new antidiabetic drugs, as they can inhibit the formation of advanced glycation end-products (AGEs) that are implicated in diabetic complications .
Inhibitors of Protein Kinases
Benzimidazole derivatives, including those related to the compound , have been reported to act as inhibitors of protein kinases. This application is significant in the development of new therapeutic agents for diseases where protein kinase dysregulation is a factor .
Proton Pump Inhibition
In the pharmaceutical industry, benzimidazole derivatives are well-known for their use as proton pump inhibitors (PPIs). These compounds can inhibit the gastric H+/K+ ATPase, reducing stomach acid secretion and are used in the treatment of conditions like gastroesophageal reflux disease (GERD) .
Antifungal Applications
The benzimidazole core is a common feature in many antifungal agents. The sulfur-containing derivatives of benzimidazoles have been explored for their potential use in combating fungal infections, with research ongoing into their efficacy and mechanism of action .
Organic Synthesis and Catalysis
Benzimidazole derivatives are also employed in organic synthesis and catalysis. They can serve as intermediates in the synthesis of more complex organic compounds or as ligands in catalytic systems, which are crucial for the development of new synthetic methodologies .
Safety and Hazards
Zukünftige Richtungen
Given the wide range of biological activities of benzimidazole derivatives, there is still an interest in the synthesis of substituted 2-mercapto benzimidazole derivatives for obtaining newly active biological compounds . This opens up promising research challenges in the field of medicinal chemistry and drug discovery .
Wirkmechanismus
Target of Action
The primary targets of the compound 5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole are currently unknown. This compound belongs to the class of benzimidazoles , which are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions
Eigenschaften
IUPAC Name |
6-methoxy-2-[(2-methoxyphenyl)methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-19-12-7-8-13-14(9-12)18-16(17-13)21-10-11-5-3-4-6-15(11)20-2/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMBPIDSSSRSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[4-(4H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2924618.png)





![2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2924626.png)




![4-Benzyl-1-[4-(2-chlorophenoxy)benzenesulfonyl]piperidine](/img/structure/B2924633.png)
![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2924634.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2924636.png)